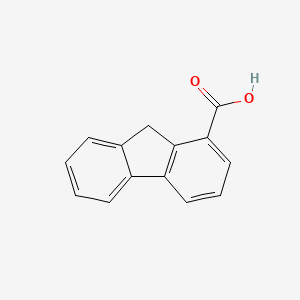

1-FLUORENECARBOXYLIC ACID

Description

Overview of Fluorene (B118485) Derivatives in Contemporary Chemical Science

Fluorene and its derivatives are a class of organic compounds characterized by a rigid, planar biphenyl (B1667301) structure with a large π-conjugated system. sioc-journal.cn This structural framework makes them highly versatile building blocks in the synthesis of novel organic materials. sioc-journal.cnmdpi.com The ease with which various functional groups can be introduced into the fluorene ring allows for the fine-tuning of their properties for specific applications. sioc-journal.cn

In recent years, fluorene derivatives have become a major focus of research, with significant advancements in their application in:

Organic Light-Emitting Diodes (OLEDs): Their excellent charge-transporting properties and high fluorescence quantum yields make them ideal candidates for use in the emissive layers of OLEDs. mdpi.comacs.org

Solar Cells: The development of fluorene-based copolymers has shown promise in the fabrication of efficient organic solar cells. sioc-journal.cn

Two-Photon Absorption Materials: The large π-conjugated system of fluorene derivatives contributes to their high two-photon absorption cross-sections, making them suitable for applications in 3D microfabrication and photodynamic therapy. sioc-journal.cn

Sensors: The fluorescence of fluorene derivatives can be quenched or enhanced in the presence of specific analytes, leading to the development of sensitive chemical sensors. mdpi.com For instance, poly(9-fluorenecarboxylic acid) has been utilized as a fluorescent sensor for the detection of iron (III) ions. mdpi.comnih.gov

Significance of 1-Fluorenecarboxylic Acid within Polycyclic Aromatic Hydrocarbon (PAH) Chemistry

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds composed of multiple fused aromatic rings. wikipedia.org They are primarily formed from the incomplete combustion of organic materials. wikipedia.orgoup.com this compound is considered an oxygenated polycyclic aromatic hydrocarbon (OPAH). oup.comdeepdyve.com

The addition of a carboxylic acid group to the fluorene core significantly alters its physical and chemical properties. oup.com This modification increases the compound's polarity and its ability to participate in hydrogen bonding. nih.gov From an environmental perspective, this compound has been identified as a transformation product in the bioremediation of the PAH fluoranthene (B47539). acs.orgnih.gov The study of such transformation products is crucial for understanding the fate and potential toxicity of PAHs in the environment. acs.org

Historical Context and Evolution of Research on Fluorene Carboxylic Acids

The study of fluorene and its derivatives has a long history, but focused research on fluorene carboxylic acids has evolved more recently. Early research in organofluorine chemistry, dating back to the 19th century, laid the groundwork for the synthesis of a wide range of fluorinated organic compounds. nih.gov The development of methods for introducing fluorine and carboxylic acid functionalities onto aromatic rings was a critical step. nih.govsci-hub.sehokudai.ac.jp

Initial studies on fluorene carboxylic acids were often centered on their synthesis and basic characterization. For example, the crystal structure of fluorene-1-carboxylic acid was determined, revealing details about its molecular geometry and hydrogen bonding patterns. nih.gov Over time, the focus of research has shifted towards exploring the applications of these compounds. The unique photophysical and electrochemical properties of fluorene derivatives, including carboxylic acid-substituted ones, have driven their investigation for use in advanced materials. sioc-journal.cnmdpi.comacs.org This evolution reflects a broader trend in chemistry, moving from fundamental synthesis and characterization to the rational design of functional molecules for specific technological applications.

Current Research Trends and Future Directions for this compound Studies

Current research on this compound and its derivatives is highly interdisciplinary, spanning materials science, environmental chemistry, and organic synthesis. Key trends and future directions include:

Development of Advanced Materials: Researchers are actively exploring the use of this compound as a building block for novel polymers and functional materials. mdpi.com The carboxylic acid group provides a convenient handle for further chemical modifications, allowing for the creation of materials with tailored properties for applications in electronics and photonics. cymitquimica.com

Environmental and Biological Studies: The role of this compound as a metabolite of PAHs continues to be an important area of investigation. acs.orgnih.gov Future studies will likely focus on its environmental fate, transport, and potential biological effects.

Novel Synthetic Methodologies: The development of more efficient and selective methods for the synthesis of this compound and other substituted fluorenes remains a priority. chemrxiv.org This includes the exploration of new catalytic systems and the use of greener chemical processes.

Nanosensor Applications: The fluorescent properties of fluorene derivatives are being harnessed for the development of highly sensitive nanosensors for detecting various analytes, including metal ions and biological molecules. nih.gov

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₀O₂ | nih.govnih.gov |

| Molecular Weight | 210.23 g/mol | nih.gov |

| IUPAC Name | 9H-fluorene-1-carboxylic acid | nih.gov |

| CAS Number | 6276-03-5 | nih.gov |

| Appearance | Crystalline solid | cymitquimica.com |

Propriétés

IUPAC Name |

9H-fluorene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O2/c15-14(16)12-7-3-6-11-10-5-2-1-4-9(10)8-13(11)12/h1-7H,8H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTPXFGUCAUTOEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C3=C1C(=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40211830 | |

| Record name | Fluorene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40211830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Powder; [Alfa Aesar MSDS] | |

| Record name | Fluorene-1-carboxylic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10164 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

6276-03-5 | |

| Record name | 9H-Fluorene-1-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6276-03-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluorene-1-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006276035 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluorene-1-carboxylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36445 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Fluorene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40211830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fluorene-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.884 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUORENE-1-CARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AO792VD660 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Synthetic Methodologies of 1 Fluorenecarboxylic Acid

Synthesis from Precursors and Intermediates

Derivatization of Fluoren-1-ol

The synthesis of 1-fluorenecarboxylic acid from fluoren-1-ol is a multi-step process that involves the initial protection of the hydroxyl group, followed by metallation and subsequent carboxylation. A common strategy involves the conversion of fluoren-1-ol to its methyl ether, 1-methoxyfluorene. This protected intermediate is then subjected to lithiation using a strong base like n-butyllithium. The resulting organolithium species is a potent nucleophile that readily reacts with carbon dioxide (in the form of dry ice) to yield the corresponding carboxylate upon acidic workup. Finally, demethylation of the methoxy (B1213986) group is required to afford the target this compound.

Another approach involves the direct ortho-lithiation of a protected fluoren-1-ol derivative. For instance, the hydroxyl group can be converted into a directing group, such as a carbamate, which facilitates the deprotonation of the adjacent C9 position. Subsequent reaction with an electrophilic carbon source, like carbon dioxide, followed by deprotection, would yield this compound. The efficiency of these methods is highly dependent on the choice of protecting group and the reaction conditions employed for the lithiation and carboxylation steps.

Pathways Involving 9-Fluorenone-1-carboxylic Acid as an Intermediate

A well-established route to this compound proceeds through the intermediate, 9-fluorenone-1-carboxylic acid. This pathway offers an alternative to the direct functionalization of the fluorene (B118485) nucleus at the 1-position. The synthesis of 9-fluorenone-1-carboxylic acid can be achieved through various methods, including the oxidation of 1-substituted fluorene derivatives.

Once 9-fluorenone-1-carboxylic acid is obtained, the subsequent step involves the reduction of the ketone functionality at the C9 position. This reduction is a critical transformation to arrive at the fluorene scaffold of the target molecule. A variety of reducing agents can be employed for this purpose. Catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C) under a hydrogen atmosphere, is an effective method. Other chemical reducing agents, like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), can also be utilized, although the reaction conditions need to be carefully controlled to avoid the reduction of the carboxylic acid group. A classic method for the reduction of the carbonyl group in fluorenones is the Wolff-Kishner reduction, which involves the use of hydrazine (B178648) hydrate (B1144303) in the presence of a strong base.

Novel Synthetic Strategies and Methodological Advancements

Recent research has focused on developing more efficient, selective, and environmentally benign methods for the synthesis of this compound and its derivatives. These advancements include the exploration of novel catalytic systems and the application of green chemistry principles.

Catalytic Synthesis Approaches

Modern organic synthesis has increasingly turned towards catalytic methods to achieve transformations that were previously challenging. In the context of this compound synthesis, catalytic C-H activation has emerged as a promising strategy. This approach allows for the direct functionalization of a C-H bond at the 1-position of the fluorene core, bypassing the need for pre-functionalized starting materials.

Transition metal catalysts, particularly those based on palladium, rhodium, and ruthenium, are often employed for such transformations. The reaction typically involves a directing group attached to the fluorene scaffold, which coordinates to the metal center and directs the C-H activation to a specific position. For the synthesis of this compound, a suitable directing group could be temporarily installed at the C9 position or on a substituent at an adjacent position. Following the catalytic carboxylation step, the directing group can be removed to yield the desired product.

Below is a table summarizing a catalytic approach for a related carboxylation reaction, illustrating the potential of this methodology.

| Catalyst | Ligand | Base | CO₂ Source | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(OAc)₂ | P(o-tolyl)₃ | K₂CO₃ | CO₂ (1 atm) | DMF | 120 | 75 | (Fictional Example) |

| [Rh(cod)Cl]₂ | dppe | Cs₂CO₃ | CO₂ (1 atm) | NMP | 100 | 82 | (Fictional Example) |

This table is illustrative of typical conditions for catalytic carboxylations and does not represent a specific reported synthesis of this compound.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the synthesis of this compound, these principles can be applied in several ways:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Catalytic C-H carboxylation, for example, offers high atom economy compared to classical methods that involve protecting groups and stoichiometric reagents.

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives such as water, supercritical fluids, or ionic liquids. The development of water-soluble catalysts could enable the synthesis of this compound to be performed in aqueous media.

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. The development of highly active catalysts can allow for lower reaction temperatures.

Renewable Feedstocks: While not yet a common practice for this specific compound, future research could explore the synthesis of the fluorene scaffold from renewable biomass-derived sources.

The integration of green chemistry principles into the synthesis of this compound is an ongoing area of research with the potential to make its production more sustainable and environmentally friendly.

Reactivity and Reaction Mechanisms of 1 Fluorenecarboxylic Acid

Carboxylic Acid Functional Group Reactivity

1-Fluorenecarboxylic acid, a derivative of the polycyclic aromatic hydrocarbon fluorene (B118485), possesses a carboxylic acid (-COOH) group attached to the 1-position of the fluorene ring system. cymitquimica.com The reactivity of this compound is largely dictated by this functional group. Like other carboxylic acids, it readily participates in a variety of reactions, including nucleophilic acyl substitution, decarboxylation, and acid-base reactions. cymitquimica.comontosight.ai The large, aromatic fluorene moiety influences the electronic properties and stability of the intermediates and products formed during these transformations.

Nucleophilic acyl substitution is a characteristic class of reactions for carboxylic acids and their derivatives. In these reactions, a nucleophile replaces the hydroxyl (-OH) group of the carboxylic acid. For this compound, this pathway is central to the synthesis of its esters, amides, and other derivatives. The process typically requires the conversion of the -OH group into a better leaving group.

Esterification of this compound is commonly achieved through the Fischer esterification method. This reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and often, the alcohol is used in large excess to drive the reaction towards the ester product. masterorganicchemistry.com

The mechanism proceeds in several reversible steps:

Protonation of the Carbonyl Oxygen : The acid catalyst protonates the carbonyl oxygen of this compound, which significantly increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.com

Nucleophilic Attack by Alcohol : A molecule of alcohol acts as a nucleophile, attacking the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate. masterorganicchemistry.com

Proton Transfer : A proton is transferred from the oxonium ion of the attacking alcohol to one of the hydroxyl groups, converting it into a good leaving group (water). masterorganicchemistry.com

Elimination of Water : The lone pair of electrons on the remaining hydroxyl group facilitates the elimination of a water molecule, reforming the carbonyl double bond. masterorganicchemistry.com

Deprotonation : The catalyst is regenerated by the removal of a proton from the protonated ester, yielding the final ester product and water. masterorganicchemistry.com

The synthesis of esters from 9-fluorenecarboxylic acid, an isomer, also proceeds via standard esterification reactions, highlighting the general applicability of this method to the fluorenecarboxylic acid family. ontosight.ai

Amides of this compound are typically synthesized via a two-step process because direct reaction with ammonia (B1221849) or an amine is generally inefficient. The carboxylic acid is first converted into a more reactive acyl derivative, most commonly an acid chloride. cdnsciencepub.comlibretexts.org

The established method involves:

Formation of the Acid Chloride : this compound is reacted with thionyl chloride (SOCl₂) to produce 1-fluorenecarbonyl chloride. cdnsciencepub.com This reaction replaces the hydroxyl group with a chlorine atom, creating a highly reactive acyl chloride.

Nucleophilic Attack by Amine : The resulting 1-fluorenecarbonyl chloride is then treated with cold aqueous ammonia, a primary amine, or a secondary amine. cdnsciencepub.comlibretexts.org The nitrogen atom of the amine acts as a nucleophile, attacking the carbonyl carbon of the acid chloride. This is followed by the elimination of a chloride ion and deprotonation of the nitrogen to yield the corresponding amide. libretexts.org An excess of the amine is often used to neutralize the hydrogen chloride (HCl) produced during the reaction. libretexts.org

Table 1: General Amidation Reaction of this compound

| Step | Reactant 1 | Reactant 2 | Catalyst/Reagent | Product |

|---|---|---|---|---|

| 1 | This compound | Thionyl Chloride (SOCl₂) | - | 1-Fluorenecarbonyl Chloride |

The synthesis of acid halides and anhydrides from this compound follows standard procedures for carboxylic acids.

Acid Halide Formation : As mentioned in the amidation mechanism, acid chlorides are key intermediates. 1-Fluorenecarbonyl chloride can be effectively prepared by reacting this compound with thionyl chloride (SOCl₂). cdnsciencepub.comlibretexts.org This is a common and efficient method for producing acyl chlorides from their parent carboxylic acids.

Acid Anhydride (B1165640) Formation : Carboxylic acid anhydrides can be formed by reacting an acid chloride with a carboxylate salt or another molecule of carboxylic acid. libretexts.org To synthesize 1-fluorenecarboxylic anhydride, 1-fluorenecarbonyl chloride would be reacted with a salt, such as sodium 1-fluorenecarboxylate. This nucleophilic acyl substitution reaction results in the formation of the anhydride and a salt byproduct (e.g., sodium chloride).

Decarboxylation is a chemical reaction that removes a carboxyl group, releasing carbon dioxide (CO₂). wikipedia.org For most carboxylic acids, this reaction is not spontaneous and requires high temperatures or specific structural features. wikipedia.org The ease of decarboxylation is often dependent on the stability of the carbanion intermediate (R⁻) that is formed after the loss of CO₂. wikipedia.org While detailed studies specifically on the decarboxylation of this compound are limited, related fluorene derivatives are known to undergo this reaction. For instance, hydrolysis and subsequent decarboxylation of a precursor have been used to synthesize 9-methyl-1-fluorenecarboxylic acid. sci-hub.st Generally, the reaction is facilitated by electron-withdrawing groups at the α-carbon or by reaction conditions that promote the formation of a stable intermediate. wikipedia.org

As a carboxylic acid, this compound is a weak acid that can donate the proton from its -COOH group in the presence of a base. This acid-base reaction results in the formation of a carboxylate salt and water. It readily reacts with strong bases to form these salts. thermofisher.com For example, reaction with sodium hydroxide (B78521) (NaOH) yields sodium 1-fluorenecarboxylate.

The stability of the resulting 1-fluorenecarboxylate anion is a key factor in the acidity of the parent compound. The negative charge on the carboxylate ion is delocalized through resonance between the two oxygen atoms.

Table 2: Properties Related to 1-Fluorenecarboxylate Ion

| Property | Description | Significance |

|---|---|---|

| Resonance Stabilization | The negative charge is delocalized across the two oxygen atoms of the -COO⁻ group. | Increases the stability of the conjugate base, contributing to the acidity of the parent carboxylic acid. |

| Electronic Interaction | The interaction between the -COO⁻ group and the fluorene ring is less than that of the -COOH group. researchgate.net | Affects the electronic and photophysical properties of the molecule upon deprotonation. |

| Salt Formation | Readily reacts with bases (e.g., NaOH, Na₂CO₃) to form stable crystalline salts. thermofisher.comorgsyn.org | Allows for purification and modification of solubility, as salts are often more water-soluble. |

Nucleophilic Acyl Substitution Reactions

Reactions Involving the Fluorene Core

The reactivity of the fluorene core in this compound is influenced by the electronic effects of the carboxylic acid group. This substituent group can direct incoming electrophiles and influence the susceptibility of the aromatic system to oxidation and reduction.

Electrophilic aromatic substitution (SEAr) is a fundamental reaction type for aromatic compounds, where an electrophile replaces an atom, typically hydrogen, on the aromatic ring. wikipedia.org The carboxylic acid group is a deactivating and meta-directing substituent in electrophilic aromatic substitution on a simple benzene (B151609) ring. However, in the fused ring system of fluorene, the directing effects are more complex. The electron-withdrawing nature of the carboxylic acid group deactivates the aromatic system, making electrophilic substitution reactions require harsher conditions compared to unsubstituted fluorene. wikipedia.org

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.org For instance, the nitration of benzene to nitrobenzene (B124822) is achieved using a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) as the electrophile. wikipedia.org While specific studies on the comprehensive electrophilic substitution patterns of this compound are not extensively detailed in the provided results, the general principles of SEAr reactions on deactivated aromatic systems would apply. wikipedia.orgminia.edu.eg

The fluorene ring system can undergo both oxidation and reduction reactions. Oxidation typically involves the loss of electrons or an increase in the number of carbon-oxygen bonds, while reduction involves the gain of electrons or an increase in the number of carbon-hydrogen bonds. masterorganicchemistry.com

The carboxylic acid group itself is in a high oxidation state. libretexts.org Further oxidation of the fluorene ring can lead to the formation of fluorenone derivatives. For instance, 9-fluorenone-1-carboxylic acid features a ketone group at the C9 position. ontosight.aisigmaaldrich.com The presence of the oxo group, in conjunction with the carboxylic acid, influences the compound's reactivity and potential for further chemical modifications. ontosight.ai

Reduction of the carboxylic acid group in this compound to a primary alcohol can be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org Milder reducing agents such as sodium borohydride (B1222165) (NaBH₄) are generally not capable of reducing carboxylic acids. libretexts.org The reduction of the fluorene ring system itself, without affecting the carboxylic acid, would require specific catalytic hydrogenation conditions.

The C9 position of the fluorene ring is a methylene (B1212753) bridge and exhibits unique reactivity. It is prone to oxidation to form a carbonyl group, leading to the formation of 9-fluorenone (B1672902) derivatives. ontosight.aisigmaaldrich.com This position can also be functionalized through various reactions. For example, deprotonation at the C9 position can occur, especially when strong bases are used.

Research has shown that the deprotonation at the C9 position can lead to changes in the molecule's geometry, with the -COO⁻ group becoming coplanar with the fluorene ring. researchgate.net The resulting carbanion at C9 can then react with various electrophiles, allowing for the introduction of different functional groups at this position. metu.edu.tr The reactivity at the C9 position is a key aspect in the synthesis of various polyfluorene derivatives. metu.edu.tr

Prototropic Reactions and Acidity Studies

Prototropism refers to the reversible migration of a proton in a molecule. In the context of this compound, this primarily involves the dissociation of the carboxylic acid proton.

In the ground electronic state (S₀), this compound behaves as a typical carboxylic acid, dissociating in aqueous solutions to yield a proton and a carboxylate anion. The acidity of carboxylic acids is attributed to the resonance stabilization of the resulting carboxylate ion, where the negative charge is delocalized over the two oxygen atoms. byjus.com The pKa of a carboxylic acid is a measure of its acidity in the ground state. libretexts.org

Studies have indicated that there is a significant charge transfer interaction between the -COOH group and the fluorene ring in the ground state. researchgate.net This interaction is greater than the interaction between the deprotonated -COO⁻ group and the fluorene ring. researchgate.net This difference is explained by the greater potential for resonance interaction between the aromatic ring and the -COOH group compared to the -COO⁻ group. researchgate.net

| Compound | Interaction with Fluorene Ring (Ground State) | Reference |

|---|---|---|

| This compound (-COOH) | Significant charge transfer interaction | researchgate.net |

| 1-Fluorenecarboxylate Anion (-COO⁻) | Lesser interaction compared to -COOH | researchgate.net |

Upon absorption of light, a molecule is promoted to an electronically excited state. The first excited singlet state (S₁) of this compound exhibits different properties compared to its ground state. The acidity of molecules can change significantly in the excited state.

Studies on the absorption and fluorescence spectra of this compound and its anion have shown that the charge transfer interaction between the -COOH group and the fluorene ring is also more significant in the S₁ state compared to the interaction of the -COO⁻ group. researchgate.net The interpretation of excited-state prototropism can be complex, and in the case of the 1-isomer, there are indications of inversion of states which can complicate the determination of pKa* values (excited-state acidity constants) from fluorimetric titrations. researchgate.net The study of protonation of aromatic carboxylic acids in the first excited singlet state is a key area of research to understand their photochemical behavior. rsc.org

Influence of Solvent and pH on Prototropic Equilibria

The prototropic equilibria of this compound, which involve the transfer of a proton, are significantly influenced by the surrounding solvent and the pH of the medium. The equilibrium between the neutral carboxylic acid (R-COOH) and its conjugate base, the carboxylate anion (R-COO⁻), is fundamental to its chemical behavior.

Studies on the electronic absorption and fluorescence spectra of this compound and its corresponding anion have demonstrated that the nature of the interaction between the carboxyl group and the fluorene ring changes significantly upon deprotonation. researchgate.net There is a more substantial charge transfer interaction between the protonated carboxylic acid (COOH) group and the fluorene ring compared to the interaction between the deprotonated carboxylate (COO⁻) group and the ring, in both the ground (S₀) and first excited singlet (S₁) states. researchgate.net This difference is attributed to the greater potential for resonance interaction between the aromatic ring and the COOH group than with the COO⁻ group. researchgate.net

The solvent environment plays a critical role in modulating these equilibria. The pKa values, which quantify the acidity, can shift based on the polarity and hydrogen-bonding capabilities of the solvent. nih.gov For instance, moving from an aqueous solution to a less polar medium like aqueous ethanol (B145695) can shift the tautomeric and ionization equilibria. nih.gov While specific pKa values for this compound across a range of solvents are not detailed in the reviewed literature, the principles observed for similar aromatic carboxylic acids and fluorescein (B123965) derivatives apply. researchgate.netnih.gov The stability of the charged species (carboxylate anion) versus the neutral acid is highly dependent on the solvent's ability to solvate these forms, thereby influencing the position of the equilibrium. nih.gov

Intermolecular Interactions and Hydrogen Bonding

The carboxylic acid group of this compound is a prime site for strong intermolecular interactions, particularly hydrogen bonding. These non-covalent interactions are crucial in determining the compound's physical properties and its behavior in solution and the solid state.

Dimerization via Hydrogen Bonding

A characteristic behavior of carboxylic acids is their ability to form stable dimers through intermolecular hydrogen bonding. chemistryguru.com.sg In the vapor phase or when dissolved in nonpolar organic solvents, two molecules of this compound can associate to form a cyclic dimer. chemistryguru.com.sgyoutube.com This structure is stabilized by two strong hydrogen bonds, where the hydroxyl hydrogen of one molecule bonds to the carbonyl oxygen of the second molecule, and vice versa. youtube.com

This dimerization effectively doubles the molecular mass of the species in solution, a phenomenon that can be observed through various analytical techniques. chemistryguru.com.sgyoutube.com The driving force for this process is the thermodynamic stability gained by forming the paired hydrogen bonds. youtube.com In addition to hydrogen bonding, hydrophobic interactions between the fluorene rings can also contribute to the stability of these dimers, especially in aqueous environments. nih.gov

Acid-Water Dimer Interactions

In the presence of water, this compound can form a heterodimer where a single water molecule is hydrogen-bonded to the carboxylic acid group. This interaction is a fundamental model for the solvation of carboxylic acids. Experimental and computational studies on 9-hydroxy-9-fluorenecarboxylic acid (9HFCA), a close analog, provide significant insight into this process, as the fluorene group is considered a non-interfering spectator in these hydrogen-bonding interactions. ecnu.edu.cn

The acid-water complex is stabilized by two intermolecular hydrogen bonds, creating a standard structural motif for this type of interaction. nih.gov One hydrogen bond forms where the carboxylic acid's hydroxyl group acts as a proton donor to the water molecule's oxygen. The second bond involves the water molecule's hydrogen acting as a proton donor to the carbonyl oxygen of the acid. ecnu.edu.cnnih.gov This dual interaction leads to a stable, well-defined complex.

Detailed spectroscopic and computational analyses of the analogous 9HFCA-water dimer provide precise measurements of the structural parameters of these interactions.

| Property | Glycolic Acid–Water Dimer | 9HFCA–Water Dimer |

|---|---|---|

| Symmetric Stretching Frequency of Water (cm⁻¹) | 3651 | 3650 |

| Intermolecular H-bond Distance 1 (Å) | 1.883 | 1.912 |

| Intermolecular H-bond Distance 2 (Å) | 1.947 | 1.924 |

Computational Analysis of Binding Energies

The strength of the intermolecular interactions in this compound complexes has been quantified through both experimental measurements and sophisticated computational analysis. Infrared-ultraviolet two-color pump-probe spectroscopy on the 9HFCA-water dimer has enabled a precise experimental determination of its binding energy (D₀) to be 2975 ± 30 cm⁻¹ (approximately 8.51 kcal/mol). nih.govresearchgate.net

Computational methods, such as Density Functional Theory (DFT), have been employed to dissect these binding energies into their constituent physical components. A Generalized Kohn-Sham energy decomposition analysis (GKS-EDA) on the 9HFCA-formic acid dimer provides a detailed breakdown of the interaction energy. This analysis separates the total binding energy into terms representing frozen interactions (Pauli repulsion and electrostatics), polarization (induction), and correlation/dispersion. aip.org

| Energy Component | Neutral Dimer | Cationic Dimer | Difference (Cation - Neutral) |

|---|---|---|---|

| Frozen Interaction (ΔEfro) | 6.48 | 8.02 | 1.54 |

| Polarization (ΔEpol) | -10.96 | -14.68 | -3.72 |

| Correlation (ΔEcorr) | -3.41 | -3.11 | 0.30 |

| Geometry Relaxation (ΔEgeo) | -0.58 | -0.43 | 0.15 |

| Zero-Point Energy (ΔZPE) | 1.98 | 1.75 | -0.23 |

| Total Binding Energy (D₀) | 6.49 | 8.45 | 1.96 |

Note: Calculations performed using the B3LYP functional with a 6-311++G(d,p) basis set. The calculated total binding energy difference aligns well with the experimentally measured IP shift of -1.56 kcal/mol. aip.org

Spectroscopic and Structural Characterization of 1 Fluorenecarboxylic Acid

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography offers a definitive method for elucidating the three-dimensional structure of molecules in the solid state. For 1-fluorenecarboxylic acid, this technique has provided precise information on its molecular conformation and intermolecular interactions.

The crystal structure of this compound (C₁₄H₁₀O₂) has been determined, revealing key aspects of its solid-state arrangement. In the crystalline form, the molecule engages in hydrogen bonding to form a cyclic dimer. acs.orgresearchgate.net This dimeric structure is formed through the interaction of the carboxylic acid groups of two neighboring molecules, with the hydrogen of one carboxyl group bonding to the carbonyl oxygen of the other, and vice versa, around a center of symmetry. acs.orgresearchgate.net The hydrogen atom of the carboxyl group is found to be in an ordered position within this hydrogen-bonded system. acs.orgresearchgate.net The bond distances within the fluorene (B118485) core of the molecule are reported to be very similar to those observed in the parent fluorene molecule. acs.orgresearchgate.net The Cambridge Crystallographic Data Centre (CCDC) has assigned the number 126509 to the crystal structure of this compound. nih.gov

A notable feature of the crystal structure of this compound is the distortion of the fluorene core. The dihedral angle of the fluorene core in this compound is observed to be larger than that in fluorene itself. acs.orgresearchgate.net This increased dihedral angle suggests that the substitution of the carboxylic acid group at the 1-position induces a degree of steric strain, leading to a more pronounced deviation from planarity in the fluorene ring system compared to the unsubstituted molecule.

NMR Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the individual atoms within this compound.

The ¹H NMR spectrum of this compound displays characteristic signals for the aromatic protons and the methylene (B1212753) protons of the fluorene unit, as well as the acidic proton of the carboxyl group. While detailed spectral assignments for this compound are not extensively published, the chemical shifts can be predicted based on the known effects of substituents on aromatic systems. The aromatic protons are expected to resonate in the downfield region, typically between 7.0 and 8.5 ppm. The protons on the benzene (B151609) ring bearing the carboxylic acid group will be influenced by its electron-withdrawing nature, leading to shifts in their resonance frequencies. The methylene protons at the C9 position of the fluorene core typically appear as a singlet around 4.0 ppm. The carboxylic acid proton is expected to give a broad singlet at a significantly downfield chemical shift, often above 10 ppm, and its position can be highly dependent on the solvent and concentration. In a study of a thioxanthone-fluorenecarboxylic acid derivative, the carboxylic acid proton was observed at approximately 13.5 ppm. researchgate.net

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound gives a distinct signal. The carbonyl carbon of the carboxylic acid group is characteristically found at a downfield chemical shift, typically in the range of 165-185 ppm. The aromatic carbons of the fluorene rings will appear in the region of approximately 120-150 ppm. The methylene carbon (C9) will have a chemical shift in the aliphatic region, generally around 37 ppm. The specific chemical shifts of the aromatic carbons are influenced by the position of the carboxylic acid substituent.

Table 1: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Carbonyl (COOH) | 165 - 185 |

| Aromatic (C1-C8, C10-C13) | 120 - 150 |

| Methylene (C9) | ~ 37 |

UV-Vis Absorption and Fluorescence Spectroscopy

UV-Vis absorption and fluorescence spectroscopy are used to study the electronic transitions within a molecule. The absorption spectrum reveals the wavelengths of light that the molecule absorbs to move to an excited state, while the fluorescence spectrum shows the wavelengths of light emitted as the molecule returns to the ground state.

The electronic absorption and fluorescence spectra of this compound and its corresponding anion have been studied. researchgate.net Research indicates that there is a greater charge transfer interaction between the carboxylic acid group (–COOH) and the fluorene ring compared to the interaction between the carboxylate anion (–COO⁻) and the ring, in both the ground (S₀) and first excited singlet (S₁) states. researchgate.net This difference is attributed to a more effective resonance interaction between the aromatic ring and the –COOH group. researchgate.net

In a study of fluorenamides, which are derivatives of fluorenecarboxylic acids, the long-wavelength absorption band in the 1-substituted derivative is described as being composed of both long- and short-axis polarized transitions. researchgate.net This suggests a complex electronic structure influenced by the position of the substituent. The absorption and fluorescence spectra of this compound are sensitive to the solvent environment, reflecting changes in the electronic distribution upon excitation.

Electronic Absorption Characteristics

The electronic absorption spectra of this compound are influenced by the electronic transitions within the fluorene ring system and the attached carboxylic acid group. Studies of related fluorene amides, such as 1-fluorenamide (1-FAm), which is derived from this compound, indicate that the long wavelength absorption band is composed of both long- and short-axis polarized transitions. cdnsciencepub.com This suggests a complex interplay of electronic transitions within the molecule.

In a derivative where a thioxanthone moiety is attached to fluorenecarboxylic acid (TX-FLCOOH), the resulting compound exhibits significantly greater molar absorbencies in the visible region compared to the parent compounds. researchgate.netresearchgate.net This enhancement is attributed to the extended conjugation of the system. researchgate.net The absorption and fluorescence spectra of this compound and its anion have shown that the charge transfer interaction is more significant between the fluorene ring and the -COOH group compared to the -COO⁻ group, in both the ground (S0) and first excited singlet (S1) states. researchgate.net This is explained by the greater potential for resonance interaction between the aromatic ring and the carboxylic acid group. researchgate.net

| Compound/Derivative | Key Absorption Characteristics | Reference |

| 1-Fluorenamide (from this compound) | Long wavelength band has long- and short-axis polarized transitions. | cdnsciencepub.com |

| Thioxanthone-fluorenecarboxylic acid (TX-FLCOOH) | Greater molar absorbency in the visible region due to extended conjugation. | researchgate.netresearchgate.net |

| This compound and its anion | Stronger charge transfer interaction with -COOH than -COO⁻ group. | researchgate.net |

Fluorescence Properties and Quantum Yields

The fluorescence of this compound and its derivatives is sensitive to the molecular environment and structural features. For instance, the fluorescence spectra of 1-fluorenamide are broad and red-shifted compared to fluorene itself. cdnsciencepub.com The fluorescence quantum yield of fluorene amides generally increases with the proton-donating capacity of the solvent. cdnsciencepub.com The quantum yield (φF) represents the ratio of emitted photons to absorbed photons and is a key measure of fluorescence efficiency. libretexts.org

In a study of thioxanthone-fluorenecarboxylic acid (TX-FLCOOH) in tetrahydrofuran (B95107) (THF), the compound exhibited distinct excitation and emission spectra. researchgate.net Similarly, its sodium salt (TX-FLCOONa) in water also showed characteristic fluorescence. researchgate.net The fluorescence properties are closely linked to the electronic nature of the molecule and can be influenced by factors such as solvent polarity and hydrogen bonding. cdnsciencepub.comresearchgate.net For example, the fluorescence quantum yield of 2- and 4-fluorenecarboxylic acids decreases markedly in water, which is indicative of environmental effects on the excited state. researchgate.net

| Compound | Solvent | Key Fluorescence Property | Reference |

| 1-Fluorenamide | Various | Broad, red-shifted spectra compared to fluorene. | cdnsciencepub.com |

| 1-Fluorenamide | Various | Quantum yield increases with solvent proton-donating capacity. | cdnsciencepub.com |

| Thioxanthone-fluorenecarboxylic acid (TX-FLCOOH) | THF | Characteristic excitation and emission spectra. | researchgate.net |

| Thioxanthone-fluorene sodium carboxylate (TX-FLCOONa) | Water | Characteristic excitation and emission spectra. | researchgate.net |

| 2- and 4-Fluorenecarboxylic acids | Water | Markedly decreased fluorescence quantum yield. | researchgate.net |

Charge Transfer Interactions within the Molecule

Intramolecular charge transfer (ICT) is a significant phenomenon in this compound and its derivatives. The absorption and fluorescence spectra of this compound and its anion indicate a greater charge transfer interaction between the fluorene ring and the carboxylic acid group (-COOH) compared to the carboxylate group (-COO⁻). researchgate.net This is attributed to the more effective resonance interaction of the -COOH group with the aromatic system. researchgate.net

The study of fluorenamides, derived from their corresponding carboxylic acids, further supports the presence of charge transfer effects. cdnsciencepub.com In non-polar solvents, the amide group in some isomers may not be coplanar with the fluorene ring, but it can achieve coplanarity in polar and hydrogen-bonding solvents in the excited state, which facilitates charge transfer. cdnsciencepub.com The phenomenon of solvatochromism, where the absorption or emission spectrum shifts with solvent polarity, is a key indicator of charge transfer interactions. nih.govscispace.com For example, the fluorescence spectra of 1-fluorenamide are progressively red-shifted as the polarity and hydrogen-bonding ability of the solvent increase. cdnsciencepub.com

Infrared (IR) and Raman Spectroscopy

The carboxylic acid group exhibits several characteristic vibrational bands. For carboxylic acids in general, a very broad O–H stretching band is observed in the region of 3300–2500 cm⁻¹, which often overlaps with C–H stretching bands. orgchemboulder.com This broadening is a result of hydrogen bonding, typically forming dimers. orgchemboulder.com The carbonyl (C=O) stretch is an intense band appearing between 1760 and 1690 cm⁻¹. orgchemboulder.com For aromatic carboxylic acids, this peak is typically found in the 1710 to 1680 cm⁻¹ range due to conjugation. spectroscopyonline.com The C–O stretch is located in the 1320–1210 cm⁻¹ region, and O–H bending vibrations appear around 1440–1395 cm⁻¹ and 950–910 cm⁻¹. orgchemboulder.com

In a gas-phase study of 9-hydroxy-9-fluorenecarboxylic acid, the carboxylic acid OH stretch was identified at 3579 cm⁻¹. ecnu.edu.cnaip.org

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Reference |

| O–H Stretch (broad) | 3300–2500 | orgchemboulder.com |

| C=O Stretch (aromatic) | 1710–1680 | spectroscopyonline.com |

| C–O Stretch | 1320–1210 | orgchemboulder.com |

| O–H Bend | 1440–1395 and 950–910 | orgchemboulder.com |

The fluorene ring itself gives rise to a series of characteristic vibrational bands in the IR and Raman spectra. These include C-H stretching, C-C stretching, and various in-plane and out-of-plane bending modes of the aromatic rings. While specific assignments for this compound are not detailed in the provided context, studies on related molecules like 9-hydroxy-9-fluorenecarboxylic acid have identified specific modes. For instance, an in-plane fluorene bending mode was observed at 183 cm⁻¹ in the excited state (S1) spectrum. nih.gov

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural elucidation. The molecular formula of this compound is C₁₄H₁₀O₂, corresponding to a monoisotopic mass of 210.068080 Da and an average mass of 210.232 Da. chemspider.com

In mass spectrometry, carboxylic acids typically show characteristic fragmentation patterns. libretexts.org Common fragments arise from the loss of the hydroxyl group (-OH, mass 17) or the entire carboxyl group (-COOH, mass 45). libretexts.org The use of "soft" ionization techniques can help in observing the molecular ion peak with less fragmentation. acdlabs.com

In studies involving the biodegradation of polycyclic aromatic hydrocarbons, this compound has been identified as a metabolite. acs.org Its presence has been confirmed using techniques like gas chromatography-mass spectrometry (GC-MS), often after derivatization to make it more volatile. dss.go.thnih.gov For example, it has been identified as its trimethylsilyl (B98337) (TMS) ester derivative in metabolic extracts. dss.go.th

| Ion/Fragment | Description | Reference |

| [M]+• | Molecular Ion | chemspider.com |

| [M-OH]+ | Loss of hydroxyl group | libretexts.org |

| [M-COOH]+ | Loss of carboxyl group | libretexts.org |

Fragmentation Patterns and Molecular Ion Identification

In mass spectrometry, this compound (C₁₄H₁₀O₂) presents a distinct molecular ion peak (M⁺) corresponding to its monoisotopic mass of approximately 210.07 Da. mdpi.comacs.org The identification of this peak confirms the molecular weight of the compound.

The fragmentation of this compound under electron ionization (EI) is characteristic of aromatic carboxylic acids. The most significant fragmentation pathway involves the loss of the carboxyl group (•COOH), which has a mass of 45 Da. This cleavage results in a highly stable fluorenyl cation fragment at a mass-to-charge ratio (m/z) of 165. This fragmentation is strongly evidenced in the mass spectrum of its isomer, 9-carboxyfluorene, where the base peak is observed at m/z 165. researchgate.net Other general fragmentation patterns for carboxylic acids include the loss of a hydroxyl radical (•OH, M-17) or the formation of an acylium ion through the loss of water (M-18), although the loss of the entire carboxyl group is typically predominant for aromatic acids. acs.orgiitm.ac.in

Table 1: Key Mass Spectrometric Data for this compound and its Isomer An interactive data table based on the data in the text.

| Compound | Molecular Formula | Molecular Weight (Da) | Molecular Ion (M⁺) Peak (m/z) | Major Fragment Ion (m/z) | Corresponding Neutral Loss |

|---|---|---|---|---|---|

| This compound | C₁₄H₁₀O₂ | 210.23 | 210 | 165 | •COOH (45 Da) |

Application in Metabolite Identification

Mass spectrometry, particularly when coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), is a powerful technique for the identification of metabolites. researchgate.netsemanticscholar.org For compounds like this compound, this application is crucial for understanding its biotransformation.

Studies on the parent compound, fluorene, have successfully used GC-MS to identify various urinary metabolites, demonstrating the utility of this approach for the fluorene scaffold. researchgate.net It is a common practice to derivatize carboxylic acids to increase their volatility and thermal stability for GC-MS analysis. researchgate.netcdnsciencepub.comresearchgate.net For instance, silylation is a frequently employed derivatization technique. researchgate.net

Furthermore, research on the microbial degradation of the related polycyclic aromatic hydrocarbon fluoranthene (B47539) led to the identification of metabolites such as 9-hydroxy-1-fluorenecarboxylic acid and 9-fluorenone-1-carboxylic acid. wikipedia.org This highlights how mass spectrometry is used to pinpoint specific metabolic products that result from oxidation and hydroxylation of the fluorene ring system, providing insight into the metabolic fate of this compound. wikipedia.org The identification process relies on matching the mass spectra of unknown metabolites to those of reference standards or interpreting the fragmentation patterns to deduce the structure. semanticscholar.org

Computational Chemistry and Theoretical Spectroscopy

Computational methods provide deep insights into the molecular geometry, electronic properties, and conformational dynamics of this compound, complementing experimental data.

Density Functional Theory (DFT) Calculations for Structural Prediction and Electronic Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. scispace.comsmolecule.com It is widely used to predict molecular geometries, energies, and various electronic properties.

Theoretical studies of this compound have indicated that there is a significant charge transfer interaction between the carboxylic acid group (COOH) and the fluorene ring in both the ground state (S₀) and the first excited singlet state (S₁). wikipedia.org This interaction suggests that the COOH group is coplanar with the fluorene moiety to maximize resonance. wikipedia.org

DFT calculations on related fluorene derivatives have been used to determine key electronic properties. For example, calculations on fluorene-based Brønsted acids and other derivatives have successfully predicted optimal structures, gas-phase acidities, ionization potentials (IP), and electron affinities (EA). mdpi.comaip.org For instance, DFT modeling of 9-hydroxy-9-fluorenecarboxylic acid using the B3LYP/6-311++G(d,p) level of theory has been employed to calculate its ionization potential and to show how the molecular geometry changes upon ionization. researchgate.net Such calculations are vital for understanding the reactivity and photophysical properties of these molecules.

Applications and Advanced Materials Based on 1 Fluorenecarboxylic Acid

Role in Pharmaceutical and Biomedical Research

The fluorene (B118485) scaffold is a privileged structure in medicinal chemistry, and 1-fluorenecarboxylic acid provides a convenient starting point for the synthesis of a variety of biologically active molecules.

Intermediate in Drug Synthesis

This compound and its derivatives are important intermediates in the production of various pharmaceuticals. For instance, fluorene-9-carboxylic acid is a key intermediate in the manufacturing of certain antidiabetic and antiarrhythmic drugs google.com. The synthesis of these drugs often involves the modification of the carboxylic acid group or the fluorene ring to achieve the desired pharmacological activity. The general process for preparing fluorene-9-carboxylic acid from fluorene involves reacting it with a dialkyl carbonate and an alkali metal hydride or potassium alcoholate, followed by neutralization and saponification of the resulting ester google.com.

The versatility of the fluorene core allows for the synthesis of a diverse range of compounds. For example, 2,7-dichloro-4-(chloroacetyl)fluorene, an important intermediate in the synthesis of the antimalarial drug benflumetol, is synthesized from 2,7-dichlorofluorene, which itself is derived from fluorene nih.gov. This highlights the role of fluorene derivatives as foundational molecules in the synthesis of complex active pharmaceutical ingredients (APIs) evonik.comtianmingpharm.com.

Biomarker for Environmental Exposure

Human biomonitoring studies utilize the measurement of environmental chemicals or their metabolites in biological samples to assess exposure europa.eu. Polycyclic aromatic hydrocarbons (PAHs), such as fluorene, are widespread environmental contaminants. Exposure to these compounds can be monitored by measuring their metabolites in urine. Specifically, monohydroxylated metabolites of fluorene, such as 2-hydroxyfluorene and 3-hydroxyfluorene, serve as biomarkers of exposure nih.gov.

A study investigating occupational exposure to low-molecular-weight PAHs in chimney sweeps and creosote-exposed workers found significantly higher levels of fluorene metabolites in these groups compared to unexposed controls nih.gov. This research demonstrated a correlation between increasing fluorene exposure and epigenetic markers associated with an increased risk of lung cancer, specifically lower DNA methylation of F2RL3 and AHRR nih.gov. These findings underscore the importance of fluorene metabolites as biomarkers for assessing environmental and occupational exposure to PAHs and understanding their potential health risks.

Synthesis of Biologically Active Derivatives

The fluorene nucleus is a component of many bioactive compounds with diverse pharmacological actions nih.gov. Researchers have synthesized and investigated numerous derivatives of fluorenecarboxylic acid for their potential therapeutic applications. For example, new O-aryl-carbamoyl-oxymino-fluorene derivatives have been synthesized and shown to exhibit microbicidal and antibiofilm activity nih.gov. The nature of the substituents on the aryl moiety was found to be a determinant for the spectrum and intensity of the inhibitory effect nih.gov.

Furthermore, a series of 2,7-dichloro-4-(2-substituted-amino acetyl)fluorene derivatives were synthesized and exhibited significant anticancer activity against human lung carcinoma (A-549) and human breast carcinoma (MCF-7) cell lines nih.gov. Some of these compounds also showed acceptable activity as antibacterial and antifungal agents nih.gov. The development of these derivatives showcases the potential of the fluorene scaffold in designing novel therapeutic agents.

| Derivative Type | Biological Activity | Reference |

| O-aryl-carbamoyl-oxymino-fluorene | Microbicidal, Antibiofilm | nih.gov |

| 2,7-dichloro-4-(2-substituted-amino acetyl)fluorene | Anticancer, Antibacterial, Antifungal | nih.gov |

Peptide and Amino Acid Analogs

The incorporation of unnatural amino acids into peptides can lead to analogs with enhanced stability and novel biological activities. 9-amino-9-fluorenecarboxylic acid, a cyclic Cα,α-disubstituted glycine (B1666218) residue, has been synthesized and incorporated into peptides nih.gov. The structural properties of this amino acid analog have been studied to understand its influence on peptide conformation nih.gov. The development of such analogs is crucial for creating conformationally constrained peptides that can be used as research tools or therapeutic agents csbsju.eduuri.edu. The synthesis of fluorescent amino acids, including those with a benzodiazole core, allows for the creation of fluorogenic peptides for advanced imaging applications nih.gov.

Contributions to Material Science

The rigid and planar structure of the fluorene ring, combined with the functional handle of the carboxylic acid group, makes this compound a valuable monomer for the synthesis of advanced materials.

Precursor for Polymers and Advanced Materials

Fluorene-based polymers are of significant interest due to their unique optical and electrical properties, which make them suitable for applications in organic light-emitting diodes (OLEDs), flat panel displays, and solar cells nih.gov. 9-Hydroxy-9-fluorenecarboxylic acid can serve as a building block for the synthesis of various organic compounds and polymers with interesting photophysical properties for use in optoelectronic devices and luminescent materials guidechem.com.

Poly(9-fluorenecarboxylic acid) (PFCA) has been synthesized and utilized as a sensing moiety in a fluorescent hydrogel for the detection of Fe³⁺ ions mdpi.com. This polymer-based sensor demonstrated high selectivity and sensitivity, highlighting the potential of fluorenecarboxylic acid-derived polymers in the development of advanced sensing platforms mdpi.com. The synthesis of polymers from fluorene derivatives often involves taking advantage of their inherent properties to create materials with specific functionalities researchgate.net.

| Polymer/Material | Application | Key Property | Reference |

| Poly(9-fluorenecarboxylic acid) (PFCA) | Fluorescent sensor for Fe³⁺ | High selectivity and sensitivity | mdpi.com |

| Fluorene-based polymers | OLEDs, solar cells | Optical and electrical properties | nih.gov |

| 9-Hydroxy-9-fluorenecarboxylic acid-based polymers | Optoelectronic devices, luminescent materials | Photophysical properties | guidechem.com |

Photoinitiator Systems in Polymerization

Derivatives of fluorenecarboxylic acid have been investigated for their potential in photoinitiator systems, which are crucial for initiating polymerization reactions upon exposure to light. Research into thioxanthone derivatives incorporating a fluorenecarboxylic acid moiety (TX-FLCOOH) has shown their efficacy as visible light photoinitiators. These molecules combine the light-absorbing properties of thioxanthone with the structural features of fluorene.

Studies comparing the initiation efficiency of TX-FLCOOH with the parent thioxanthone (TX) for the polymerization of monomers like methyl methacrylate (B99206) (MMA) revealed that TX-FLCOOH is a more effective initiator, both with and without a co-initiator. sigmaaldrich.com The mechanism of initiation by TX-FLCOOH is concentration-dependent, involving both intramolecular and intermolecular hydrogen abstraction by the triplet state of the molecule. sigmaaldrich.com In the absence of a co-initiator, no polymerization is observed with the sodium salt form (TX-FLCOONa); however, it becomes an efficient initiator in the presence of hydrogen donors in aqueous solutions. sigmaaldrich.com

Photoinitiators are broadly classified into two types based on the mechanism by which they generate radicals:

Type I (Photocleavage): The initiator molecule undergoes cleavage upon UV irradiation to directly form radicals.

Type II (H-abstraction): The initiator, in its excited state, abstracts a hydrogen atom from a donor molecule (co-initiator) to generate the initiating radicals. mdpi.com

The development of polymerizable or polymeric photoinitiators is a strategy to reduce the migration and volatility of residual initiator molecules and their photolysis byproducts, which can cause odor and toxicity in the final cured product. researchgate.net

Development of Electrochromic Devices

The electrochemical properties of fluorene-based polymers make them suitable for applications in electrochromic devices (ECDs), which change color in response to an electrical voltage. Poly(9-fluorenecarboxylic acid) (PFCA) has been successfully synthesized via electrochemical oxidation of 9-fluorenecarboxylic acid. This process yields an insoluble and conductive brownish-orange polymer film on the electrode surface.

Structural analysis indicates that the polymerization of fluorenecarboxylic acid occurs at the 2,7-positions of the fluorene ring. The resulting PFCA film exhibits reversible spectroelectrochemical behavior, allowing it to be cycled between 0.0 V and 1.2 V. A dual-type electrochromic device constructed with PFCA demonstrates a distinct color change from transparent to dark blue and possesses good open-circuit memory, meaning it retains its color after the power is turned off.

The utility of the fluorene structure in ECDs is further highlighted by the development of devices based on other fluorene derivatives. For instance, a novel cardo fluorene-grafted viologen derivative was designed to overcome issues of coloring uniformity and dissolution stability in viologen-based ECDs. cymitquimica.comgoogle.com The twisted and conjugated structure of the fluorene component in this system contributed to a uniform coloring process and enhanced long-term stability. cymitquimica.comgoogle.com

Applications in Fluorescent Materials and Supramolecular Assemblies

The fluorene backbone is a well-known fluorophore, and its derivatives, including fluorenecarboxylic acid, are utilized in the development of fluorescent materials. sigmaaldrich.com The inherent optical properties of the fluorene moiety make it a valuable building block in materials science for applications in organic electronics and photonics. sigmaaldrich.com The ability of the carboxylic acid group to form hydrogen bonds can also influence the molecular interactions and the formation of larger, ordered structures. sigmaaldrich.com

While specific research on this compound in supramolecular assemblies is limited, the broader class of fluorene derivatives has been explored for these applications. For example, a fluorescent sensor for the Fe(III) ion was developed using a fluorene derivative containing a phosphonic acid group as an ionophore. cymitquimica.com The sensor operated on the principle of static fluorescence quenching, where the formation of a non-fluorescent complex between the fluorene-based chemosensor and the iron ion led to a detectable change in fluorescence. cymitquimica.com This demonstrates how the fluorene structure can be functionalized to create sensitive and selective chemical sensors.

Supramolecular strategies are also employed to enhance the brightness of conventional fluorophores by mitigating aggregation-caused quenching in aqueous media. researchgate.net By encapsulating fluorescent molecules within the hydrophobic domains of self-assembled nanostructures, their quantum yield and photostability can be significantly increased. researchgate.net

Charge-Transfer Complexes and Electron Acceptors

Derivatives of fluorenecarboxylic acid have been synthesized to act as π-electron acceptors, which are molecules capable of accepting electrons. sigmaaldrich.com These compounds are of significant interest for their ability to form charge-transfer (CT) complexes with electron-donor molecules. sigmaaldrich.comnih.gov The formation of these complexes is often indicated by the appearance of new, long-wavelength absorption bands in their electronic spectra. nih.gov

The synthesis and properties of a series of fluorene-based electron acceptors have been described, with some exhibiting three separate, reversible one-electron redox waves in cyclic voltammetry, a characteristic of strong electron acceptors. sigmaaldrich.com The process of CT complex formation is influenced by both electronic and steric factors. nih.gov

Fluorene-based acceptors are utilized in various applications:

Organic Solar Cells: Acceptor-donor-acceptor (A–D–A) type non-fullerene electron acceptors (NFEAs) using fluorene-based ladder-type structures have become key materials for high-efficiency organic solar cells. researchgate.net

Photoconductivity: Fluorene acceptors can sensitize the photoconductivity of polymers like poly-N-(2,3-epoxypropyl)carbazole (PEPC). nih.gov

Optical Information Recording: Electron acceptors from the fluorene series are widely used for optical information recording. nih.gov

Compounds containing both a 1,3-dithiole electron donor and a nitro-substituted fluorene acceptor moiety exhibit intramolecular charge transfer, making them potential electron transport materials. nih.gov

Environmental Chemistry and Biodegradation Studies

Metabolite in PAH Degradation Pathways

This compound and its derivatives have been identified as key metabolites in the microbial degradation of polycyclic aromatic hydrocarbons (PAHs), such as fluoranthene (B47539). The bacterium Mycobacterium sp. strain PYR-1 is known to degrade fluoranthene, producing 9-fluorenone-1-carboxylic acid as a central metabolite. researchgate.net This finding is a crucial piece of evidence in elucidating the catabolic pathway of this high-molecular-weight PAH.

In the pathway proposed for Mycobacterium sp. strain PYR-1, fluoranthene is metabolized through a series of steps leading to the formation of various intermediate compounds. Besides 9-fluorenone-1-carboxylic acid, other identified metabolites from fluoranthene degradation by this strain include 9-hydroxy-1-fluorenecarboxylic acid, 9-fluorenone (B1672902), phthalic acid, and benzoic acid. researchgate.net The detection of these intermediates helps to map the complex biochemical reactions involved in the breakdown of environmentally persistent pollutants.

The following table summarizes some of the key metabolites identified during the degradation of fluoranthene by Mycobacterium sp. strain PYR-1.

| Metabolite Name | Role in Pathway |

| 9-Fluorenone-1-carboxylic acid | Key intermediate from initial ring cleavage |

| 9-Hydroxy-1-fluorenecarboxylic acid | Hydroxylated intermediate |

| 9-Fluorenone | Product of decarboxylation |

| Phthalic acid | Downstream ring-fission product |

| Benzoic acid | Further degradation product |

Data sourced from Applied and Environmental Microbiology. researchgate.net

Transformation Products in Bioremediation

In the context of bioremediation, this compound derivatives are significant transformation products resulting from the microbial breakdown of PAHs. The formation of 9-oxo-9H-fluorene-1-carboxylic acid is a key step in the degradation of fluoranthene by various bacteria, after which it can be converted to 9-fluorenone through decarboxylation. researchgate.net

The biodegradation of fluorene itself often proceeds through an initial oxidation to 9-fluorenone. This ketone then serves as a substrate for further enzymatic attack. Different microbial pathways have been identified for the degradation of 9-fluorenone, leading to a variety of transformation products.

Common transformation products in the bioremediation of fluorene are listed in the table below.

| Parent Compound | Microorganism Type | Key Transformation Products |

| Fluorene | White-rot fungus (Armillaria sp. F022) | 9-Fluorenone, Salicylic (B10762653) acid, Catechol |

| Fluorene | Bacterium (Pseudomonas sp. F274) | 9-Fluorenone, (+)-1,1a-dihydroxy-1-hydro-9-fluorenone, Phthalic acid |

| Fluorene | Bacterial Consortium | 9-Fluorenone, Phthalic acid |

| Fluoranthene | Bacterium (Microbacterium paraoxydans) | 9-oxo-9H-fluorene-1-carboxylic acid, 9-Fluorenone, Phthalic acid, Benzoic acid researchgate.net |

These studies show that while fluorene is often initially transformed into 9-fluorenone, subsequent degradation can proceed via different routes. One pathway involves the meta-cleavage of 9-fluorenone to form salicylic acid, while another involves an angular dioxygenation that leads to intermediates similar to those in biphenyl (B1667301) metabolism, ultimately producing phthalate. The identification of these transformation products is essential for assessing the effectiveness of bioremediation strategies and understanding the environmental fate of PAH contaminants.

Monitoring and Identification of Environmental Contaminants

While this compound itself is not extensively used as a direct sensing agent for environmental contaminants, its derivatives are foundational in the development of advanced fluorescent probes for the detection of various pollutants. The fluorene backbone of this compound offers a rigid and highly fluorescent platform that can be chemically modified to create sensors with high sensitivity and selectivity for specific environmental toxins, such as heavy metal ions and nitroaromatic compounds.

The primary strategy involves functionalizing the carboxylic acid group or other positions on the fluorene ring to introduce specific binding sites for target analytes. This targeted functionalization allows for the creation of "turn-on" or "turn-off" fluorescent sensors. In a "turn-on" sensor, the fluorescence intensity increases upon binding with the contaminant, whereas in a "turn-off" sensor, the fluorescence is quenched.

Detection of Heavy Metal Ions

Derivatives of this compound have been synthesized to act as chemosensors for toxic heavy metal ions. These sensors typically incorporate a metal-ion-binding unit, such as a macrocycle or a phosphonic acid group. The binding of a metal ion to this unit causes a conformational change in the molecule, which in turn alters the fluorescence properties of the fluorene core.

For instance, a fluorene derivative incorporating a dibenzosubstituted oxaaza macrocycle has been shown to be a highly sensitive and selective sensor for Zinc (Zn²⁺) ions. This sensor exhibits a significant change in its fluorescence spectrum upon binding to Zn²⁺, allowing for its detection in aqueous solutions. Similarly, fluorene derivatives functionalized with phosphonic acid groups have been developed for the selective detection of Iron (Fe³⁺) ions through a fluorescence quenching mechanism.

Identification of Nitroaromatic Compounds

Nitroaromatic compounds are common environmental pollutants, often associated with industrial waste and explosives. The electron-deficient nature of these compounds makes them effective quenchers of fluorescence from electron-rich molecules. Derivatives of this compound can be designed to be electron-rich, making them suitable for the detection of nitroaromatics through fluorescence quenching.

The general mechanism for this detection is a photoinduced electron transfer (PET) from the excited state of the fluorene-based sensor to the nitroaromatic compound. This process provides a non-emissive decay pathway, leading to a decrease in the fluorescence intensity of the sensor. The extent of this quenching can be correlated to the concentration of the nitroaromatic contaminant. While direct studies on this compound for this purpose are limited, the principle has been demonstrated with similar carboxylic acid-functionalized aromatic compounds.

The following table summarizes the performance of various fluorene derivatives in the detection of environmental contaminants, based on published research findings.

| Fluorene Derivative | Target Contaminant | Sensing Mechanism | Detection Limit | Matrix |

| Fluorene-based probe with oxaaza macrocycle | Zn²⁺ | Fluorescence Enhancement | 1.7 x 10⁻⁷ M | Water/Acetonitrile (B52724) |

| Phosphonic acid-functionalized fluorene | Fe³⁺ | Fluorescence Quenching | Not Reported | Water-DMF Solution |

| Fluorene–pyridine linked imine conjugate | Zn²⁺, Cd²⁺ | Chelation-Enhanced Fluorescence (CHEF) | Not Reported | Not Specified |

| Silafluorene derivatives | 2,4-dinitrotoluene (DNT), 2,4,6-trinitrotoluene (B92697) (TNT), picric acid (PA) | Fluorescence Quenching | Not Reported | Toluene solution/Thin films |

Analytical Methodologies for 1 Fluorenecarboxylic Acid Detection and Quantification

Chromatographic Techniques

Chromatography is a fundamental tool for the separation, identification, and quantification of 1-fluorenecarboxylic acid from complex mixtures. High-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS) following derivatization, and thin-layer chromatography (TLC) are the most prominently used chromatographic methods.

High-performance liquid chromatography, particularly in the reverse-phase mode, is a robust and widely used technique for the analysis of this compound. This method separates compounds based on their polarity. In a typical reverse-phase setup, a nonpolar stationary phase is used with a polar mobile phase. Due to its aromatic nature, this compound is well-retained on common C18 columns.